(4-Chloro-3-methylfuran-2-yl)(phenyl)methanol
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Overview
Description
(4-Chloro-3-methylfuran-2-yl)(phenyl)methanol is an organic compound with the molecular formula C12H11ClO2 and a molecular weight of 222.67 g/mol . This compound is characterized by the presence of a furan ring substituted with a chloro and methyl group, and a phenylmethanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylfuran-2-yl)(phenyl)methanol typically involves the reaction of 4-chloro-3-methylfuran with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methylfuran-2-yl)(phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (4-Chloro-3-methylfuran-2-yl)(phenyl)ketone.
Reduction: Formation of this compound.
Substitution: Formation of (4-Amino-3-methylfuran-2-yl)(phenyl)methanol or (4-Thio-3-methylfuran-2-yl)(phenyl)methanol.
Scientific Research Applications
(4-Chloro-3-methylfuran-2-yl)(phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-3-methylfuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-methylfuran-3-yl)(phenyl)methanol
- (4-Chloro-3-methylphenyl)-(furan-2-yl)methanol
Uniqueness
(4-Chloro-3-methylfuran-2-yl)(phenyl)methanol is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities.
Properties
Molecular Formula |
C12H11ClO2 |
---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
(4-chloro-3-methylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H11ClO2/c1-8-10(13)7-15-12(8)11(14)9-5-3-2-4-6-9/h2-7,11,14H,1H3 |
InChI Key |
OEVOPHYYTVHDIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1Cl)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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